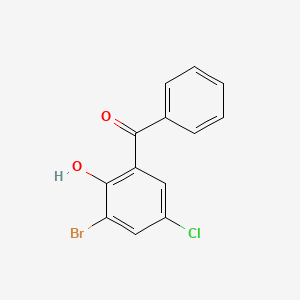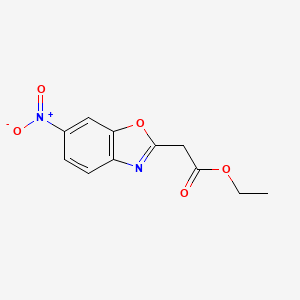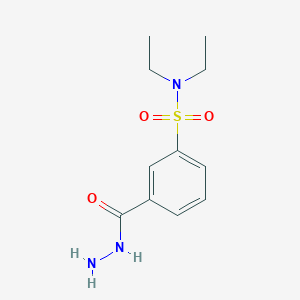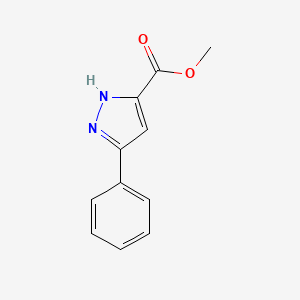
3-phényl-1H-pyrazole-5-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with significant relevance in the pharmaceutical field .
Applications De Recherche Scientifique
Methyl 3-phenyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of agrochemicals and dyes
Safety and Hazards
Orientations Futures
While specific future directions for the study of methyl 3-phenyl-1H-pyrazole-5-carboxylate are not explicitly mentioned in the literature, the wide range of pharmacological activities exhibited by pyrazole derivatives suggests that they may continue to be a focus of research in the fields of medicinal chemistry and drug discovery .
Mécanisme D'action
Target of Action
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with a pyrazole core . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Analyse Biochimique
Biochemical Properties
Methyl 3-phenyl-1H-pyrazole-5-carboxylate plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The interaction between methyl 3-phenyl-1H-pyrazole-5-carboxylate and these enzymes can influence the metabolic pathways and the overall biochemical environment. Additionally, this compound can bind to specific protein targets, altering their function and leading to various biochemical outcomes.
Cellular Effects
The effects of methyl 3-phenyl-1H-pyrazole-5-carboxylate on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, methyl 3-phenyl-1H-pyrazole-5-carboxylate can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the cellular metabolic profile.
Molecular Mechanism
At the molecular level, methyl 3-phenyl-1H-pyrazole-5-carboxylate exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes . Additionally, methyl 3-phenyl-1H-pyrazole-5-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-phenyl-1H-pyrazole-5-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl 3-phenyl-1H-pyrazole-5-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties, which can lead to changes in the observed effects over time.
Dosage Effects in Animal Models
The effects of methyl 3-phenyl-1H-pyrazole-5-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-phenyl-1H-pyrazole-5-carboxylate can be synthesized through various methods. One common approach involves the reaction of phenyl hydrazine with dimethylacetylene dicarboxylate in a mixture of toluene and dichloromethane as solvents. The reaction is typically carried out under reflux conditions for about 2 hours .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various functionalized pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are frequently employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Comparaison Avec Des Composés Similaires
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
- 3-Methyl-1-phenyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate
Comparison: Methyl 3-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and material science .
Propriétés
IUPAC Name |
methyl 3-phenyl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXAFVODFXYSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349390 | |
| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56426-35-8 | |
| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)
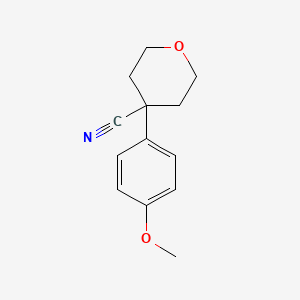
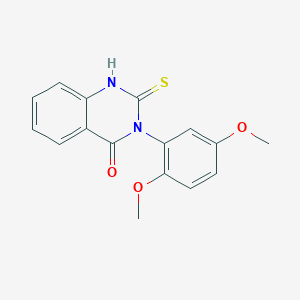
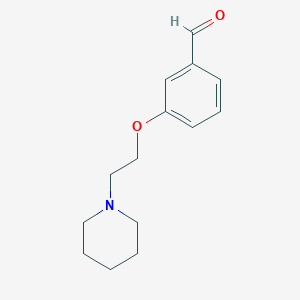
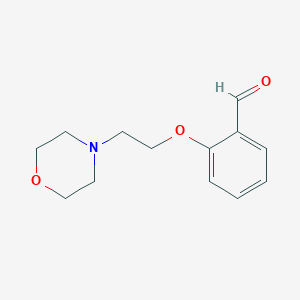
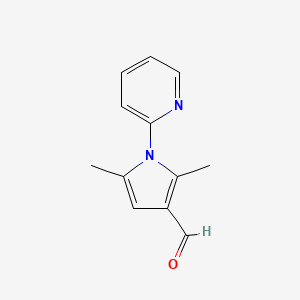
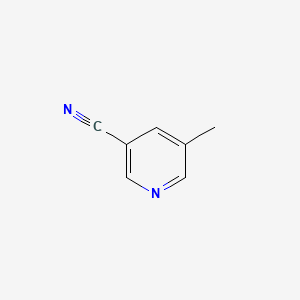

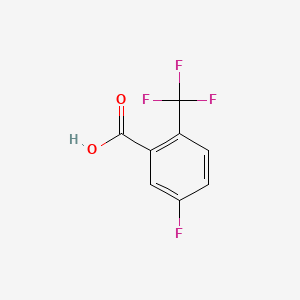
![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)

